molecular formula C12H11Cl2N B11724417 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile

Cat. No.: B11724417
M. Wt: 240.12 g/mol
InChI Key: XVNLTKNIZUMKNH-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is a chemical compound with the molecular formula C12H11Cl2N and a molecular weight of 240.13 g/mol. It is characterized by the presence of a cyclopentane ring bonded to a nitrile group and a 2,6-dichlorophenyl group. This compound is primarily used in research and industrial applications.

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile typically involves the reaction of 2,6-dichlorobenzonitrile with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: It is explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)cyclopentanecarbonitrile can be compared with other similar compounds, such as:

    1-(2,4-Dichlorophenyl)cyclopentanecarbonitrile: This compound has a similar structure but with chlorine atoms at the 2 and 4 positions instead of 2 and 6.

    1-(2,5-Dichlorophenyl)cyclopentanecarbonitrile: Another similar compound with chlorine atoms at the 2 and 5 positions.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and resulting properties.

Properties

Molecular Formula

C12H11Cl2N

Molecular Weight

240.12 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)cyclopentane-1-carbonitrile

InChI

InChI=1S/C12H11Cl2N/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-7H2

InChI Key

XVNLTKNIZUMKNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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